Benzyl chloromethyl sulfone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5335-44-4 |
|---|---|
Molecular Formula |
C8H9ClO2S |
Molecular Weight |
204.67 g/mol |
IUPAC Name |
chloromethylsulfonylmethylbenzene |
InChI |
InChI=1S/C8H9ClO2S/c9-7-12(10,11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
DQOOIGWCYGESQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCl |
Origin of Product |
United States |
Mechanistic Elucidation of Reactions Involving Benzyl Chloromethyl Sulfone
Detailed Analysis of Nucleophilic Substitution Pathways
Nucleophilic substitution reactions at the benzylic carbon of benzyl (B1604629) chloromethyl sulfone are a focal point of its chemistry. The departure of the chloride ion can proceed through various mechanistic pathways, the prevalence of which is dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.
Investigation of SN1, SN2, and SN3 Mechanistic Continuum in Benzylic Halides and Sulfonyl Chlorides
The nucleophilic substitution at a saturated carbon atom is typically described by the discrete SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. masterorganicchemistry.com However, a continuum exists between these two extremes, and in some cases, a termolecular (SN3) mechanism, involving solvent participation, has been proposed, particularly for the solvolysis of sulfonyl chlorides. researchgate.net
Benzylic halides, such as benzyl chloride, are known to react via both SN1 and SN2 pathways. quora.comaskiitians.com The SN1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation. quora.com The positive charge can be delocalized into the aromatic ring, significantly lowering the activation energy for carbocation formation. quora.com Conversely, the primary nature of the benzylic carbon means it is relatively unhindered, allowing for backside attack by a nucleophile in an SN2 mechanism. libretexts.org The rate of SN2 reactions for benzylic halides is often enhanced compared to simple primary alkyl halides due to the ability of the phenyl ring to stabilize the transition state. acs.orgacs.org
The presence of the strongly electron-withdrawing sulfonyl group in benzyl chloromethyl sulfone significantly influences the likelihood of these pathways. An SN1 mechanism would be disfavored due to the destabilization of the adjacent carbocation by the inductive effect of the SO2 group. In contrast, the electron-withdrawing nature of the sulfonyl group can enhance the electrophilicity of the α-carbon, potentially accelerating an SN2 reaction.
Theoretical studies on the hydrolysis of benzenesulfonyl chlorides have suggested the possibility of an SN2-SN3 mechanistic spectrum, where the solvent plays a crucial role as a nucleophile and a general base catalyst. researchgate.net While this is a feature of substitution at the sulfur atom, the principles of solvent participation are important to consider in the broader context of solvolysis reactions.
Table 1: Comparison of Factors Favoring SN1 and SN2 Reactions
| Factor | SN1 Reaction | SN2 Reaction |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Carbocation Stability | Favored by stable carbocations (e.g., tertiary, benzylic) | Not applicable |
| Steric Hindrance | Less important | Favored by less hindered substrates |
| Nucleophile | Weak nucleophiles are sufficient | Strong nucleophiles are favored |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
| Leaving Group | Good leaving group is essential | Good leaving group is essential |
| Stereochemistry | Racemization | Inversion of configuration |
This table summarizes the general factors influencing the competition between SN1 and SN2 pathways. patsnap.com
Steric Hindrance and Electronic Effects of the Sulfonyl Group on Halogen Displacement
The sulfonyl group (–SO2–) exerts profound steric and electronic effects on the adjacent reaction center. Electronically, the sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the sulfur atom in a high oxidation state. This inductive effect increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack, a factor that would favor an SN2 reaction. dalalinstitute.com
Sterically, the sulfonyl group is bulky. In an SN2 reaction, the nucleophile must approach the carbon atom from the side opposite to the leaving group. The transition state of an SN2 reaction involves a pentacoordinate carbon, and significant steric hindrance can increase the energy of this transition state, thereby slowing down the reaction. libretexts.orgspcmc.ac.in The steric bulk of the benzylsulfonylmethyl group in this compound is a critical factor to consider when evaluating the feasibility of an SN2 pathway. While the primary carbon is generally favored for SN2 reactions, the cumulative steric hindrance from the benzyl and sulfonyl moieties could potentially retard the reaction rate compared to simpler primary halides. spcmc.ac.in
In the context of a potential SN1 reaction, the electronic effect of the sulfonyl group is overwhelmingly destabilizing for an adjacent carbocation, making this pathway highly unlikely under normal conditions.
Solvent Effects and Their Influence on Reaction Rates and Selectivity
The choice of solvent plays a critical role in nucleophilic substitution reactions by influencing the stability of reactants, transition states, and intermediates. researchgate.net
Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids have the ability to solvate both cations and anions effectively through hydrogen bonding. In a potential SN1 reaction, polar protic solvents would stabilize the forming carbocation and the departing chloride ion, thus accelerating the rate-determining step. patsnap.com However, as the SN1 pathway is electronically disfavored for this compound, the primary role of protic solvents would be in SN2 reactions. Here, they can solvate the nucleophile, creating a solvent shell that can hinder its reactivity, often leading to slower SN2 reaction rates compared to polar aprotic solvents.
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) possess large dipole moments but lack acidic protons. patsnap.com They are effective at solvating cations but not anions. In an SN2 reaction, this leaves the anionic nucleophile relatively "naked" and more reactive, leading to significantly enhanced reaction rates. patsnap.com For reactions of this compound proceeding via an SN2 mechanism, polar aprotic solvents are generally the preferred choice.
Nonpolar Solvents: Nonpolar solvents are generally poor choices for nucleophilic substitution reactions involving charged nucleophiles or intermediates due to their inability to stabilize charged species.
Table 2: Influence of Solvent Type on Nucleophilic Substitution Pathways
| Solvent Type | Effect on SN1 | Effect on SN2 |
| Polar Protic (e.g., H2O, EtOH) | Stabilizes carbocation and leaving group, accelerating the reaction. | Solvates the nucleophile, reducing its reactivity and slowing the reaction. |
| Polar Aprotic (e.g., DMSO, DMF) | Less effective at stabilizing the carbocation compared to protic solvents. | Solvates the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive, thus accelerating the reaction. |
| Nonpolar (e.g., Hexane, Benzene) | Does not effectively stabilize charged intermediates, disfavoring the reaction. | Low solubility of most nucleophiles and poor stabilization of the transition state, disfavoring the reaction. |
This table outlines the general influence of different solvent classes on the rates of SN1 and SN2 reactions. patsnap.comresearchgate.net
Carbanion Chemistry and α-Deprotonation Processes
The presence of the strongly electron-withdrawing sulfonyl group in this compound also imparts significant acidity to the α-proton. This allows for the generation of an α-chlorocarbanion, which is a key intermediate in a variety of important synthetic transformations.
Generation and Stabilization of α-Chlorocarbanions from Benzyl Sulfones
The protons on the carbon atom situated between a sulfonyl group and a chlorine atom are acidic enough to be removed by a strong base. researchgate.net In the case of this compound, deprotonation at the α-position yields a resonance-stabilized α-chlorocarbanion. The negative charge is delocalized onto the sulfonyl group's oxygen atoms and the adjacent benzene (B151609) ring. This stabilization is crucial for the formation and subsequent reactivity of the carbanion.
The choice of base and solvent is critical for the efficient generation of the carbanion. acs.org Strong bases such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or potassium hydroxide (B78521) (KOH) are commonly employed. kuleuven.beorganic-chemistry.org The reaction is typically carried out in polar aprotic solvents like DMSO or DMF, which can effectively solvate the cation of the base while leaving the base itself highly reactive. kuleuven.be
Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Aromatic Systems with α-Haloalkyl Sulfones
A cornerstone of the reactivity of α-chlorocarbanions generated from sulfones is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. kuleuven.beorganic-chemistry.org This reaction provides a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. studfile.net
The mechanism of the VNS reaction involves the following key steps:
Carbanion Formation: A strong base deprotonates the α-haloalkyl sulfone to generate the corresponding carbanion.
Nucleophilic Addition: The α-chlorocarbanion adds to an electron-deficient aromatic ring, typically at a position ortho or para to an electron-withdrawing group (e.g., a nitro group), forming a σ-adduct (also known as a Meisenheimer adduct). organic-chemistry.org
β-Elimination: A base abstracts a proton from the carbon atom that formed the new C-C bond, leading to the elimination of the chloride ion and the restoration of aromaticity. This step is a β-elimination where the leaving group is on the nucleophilic part of the adduct.
Chloromethyl phenyl sulfone is a classic reagent used in VNS reactions, and its reactivity provides a close analogy for that of this compound. kuleuven.bestudfile.net VNS reactions are often faster than the conventional nucleophilic aromatic substitution (SNAr) of a halogen atom in an equally activated position. kuleuven.bestudfile.net
The regioselectivity of the VNS reaction is influenced by both electronic and steric factors. The addition of the carbanion generally occurs at the most electron-deficient positions of the aromatic ring. The steric bulk of the nucleophile can also influence the ortho/para selectivity. acs.org
Intramolecular and Intermolecular Reactions of Chlorocarbanions
The carbanion of chloromethyl aryl sulfone engages in reactions with electron-deficient aromatic compounds, such as nitroarenes. mdpi.com For instance, its reaction with nitrobenzene (B124822) results in the formation of ortho- and para-nitrobenzyl phenyl sulfones. mdpi.com This occurs through the addition of the chlorocarbanion to the nitrobenzene ring, creating short-lived adducts which then undergo base-induced elimination of HCl. mdpi.com
In another example, the carbanion of chloromethyl phenyl sulfone reacts with 1-cyanonaphthalene to yield a bis-annulated product. researchgate.net However, with 1-nitronaphthalene, it undergoes vicarious nucleophilic substitution of a hydrogen atom. researchgate.net These differing outcomes are attributed to the variations in negative charge delocalization within the intermediate σ-adducts. researchgate.net
Furthermore, γ-chlorocarbanions, which can be generated through the addition of α-chlorocarbanions to Michael acceptors, typically undergo rapid 1,3-intramolecular nucleophilic substitution to form cyclopropane (B1198618) derivatives. mdpi.com It has been proposed that generating these γ-chlorocarbanions in the presence of a highly reactive electrophile, like benzaldehyde, could lead to addition to the carbonyl group at a rate faster than the intramolecular cyclization. mdpi.com
Rearrangement Reactions of Halogenated Sulfones
Ramberg-Bäcklund Rearrangement of α-Halobenzyl and Halomethyl Sulfones
The Ramberg-Bäcklund rearrangement is a significant reaction of α-halo sulfones, converting them into alkenes through the action of a base, with the concurrent extrusion of sulfur dioxide. wikipedia.orgsynarchive.com This reaction is broadly applicable, requiring a sulfonyl group, an α-halogen, and at least one α′-hydrogen atom. organicreactions.org The process is initiated by the deprotonation of the α-carbon, forming a carbanion. wikipedia.org This carbanion then displaces the halogen on the other α-position in a nucleophilic substitution, creating an unstable three-membered cyclic sulfone intermediate known as an episulfone. wikipedia.org This episulfone subsequently decomposes, releasing sulfur dioxide and forming the final alkene product. wikipedia.org The elimination of sulfur dioxide is considered a concerted cheletropic extrusion. wikipedia.org
This rearrangement has proven useful in the synthesis of various alkenes, including those in small and large ring systems. wikipedia.org A notable feature of this reaction is that it allows for the specific replacement of olefinic hydrogen atoms with deuterium (B1214612) by simply conducting the reaction in deuterated solvents. organicreactions.org The reaction conditions, typically alkaline, prevent further rearrangement of the newly formed alkenes. organicreactions.org
The following table provides examples of substrates and the resulting products of the Ramberg-Bäcklund rearrangement.
| Substrate | Product |
| α-Chloro sulfone 1 | [4.4.2]propella-3,8,11-triene (3) |
| α-Chlorosulfones 2a and 2b | 8-Oxa[4.3.2]propell-10-ene (3) |
| α-Chlorosulfones 5a and 5b | 8-Thia[4.3.2]propell-10-ene 8,8-dioxide (6) |
Data sourced from multiple studies on the Ramberg-Bäcklund rearrangement. researchgate.net
Exploration of 1,3-Sulfonyl Migrations (Ionic and Radical Mechanisms)
The 1,3-rearrangement of allylic sulfones has been a subject of significant mechanistic and synthetic investigation. sci-hub.st Both ion-pair and free-radical chain addition-elimination mechanisms have been proposed for these migrations. sci-hub.st
Evidence suggests that some 1,3-sulfonyl migrations proceed via a tight ion pair, ultimately leading to the product. sci-hub.st For instance, an allylic sulfone cyclization was observed to occur upon heating with sodium benzenesulfinate (B1229208) in aqueous acetic acid, which likely proceeds through an ion-pair mechanism. sci-hub.st
Conversely, there is also evidence supporting a radical mechanism for 1,3-sulfonyl migration under certain conditions. sci-hub.st For example, alkoxy-substituted allylic sulfones have been shown to undergo 1,3-sulfonyl rearrangement via a radical chain mechanism. sci-hub.st A 1,3-sulfonyl shift has also been observed to occur in quantitative yield under irradiation with 300 nm light, which is indicative of a radical process. sci-hub.st The interpretation of whether a specific reaction proceeds via an ionic or radical pathway can sometimes be complex and may depend on the specific substrate and reaction conditions. sci-hub.st
Oxidative Transformations and Radical-Mediated Processes
Deuteration Studies to Probe Proton Abstraction in Chlorination Reactions
Deuterium exchange experiments have been instrumental in understanding the relative acidities of protons in sulfones and, by extension, in probing the mechanism of chlorination reactions. In a key study, an equimolar mixture of chloromethyl methyl sulfone and benzyl methyl sulfone was treated with ethanol-d (B32933) under dilute sodium deuteroxide catalysis. cdnsciencepub.com The results showed that the benzyl methyl sulfone was approximately 25% deuterated, exclusively at the benzylic carbon. cdnsciencepub.com In contrast, the chloromethyl methyl sulfone was about 60% deuterated, solely at the chloromethyl carbon. cdnsciencepub.com
These findings support the idea that in the chlorination of benzylic sulfides, the thermodynamic acidity of the benzylic protons is greater than that of the chloromethyl protons. cdnsciencepub.com This difference in acidity influences which proton is abstracted during the reaction, a key step in the formation of the α-chlorosulfide product. cdnsciencepub.com
Another experiment involved refluxing a neutral solution of p-nitrothis compound in a mixture of ethanol-d and D₂O. cdnsciencepub.com The starting sulfone was recovered with approximately 75% deuteration exclusively at the benzylic carbon. cdnsciencepub.com This selective deuteration further highlights the enhanced acidity of the benzylic protons, even in a neutral medium, which is a critical factor in its subsequent chemical transformations. cdnsciencepub.com
The following table summarizes the key findings from these deuteration studies.
| Compound | Deuteration Conditions | Site of Deuteration | Extent of Deuteration |
| Benzyl methyl sulfone | NaOD/ethanol-d | Benzylic carbon | ~25% |
| Chloromethyl methyl sulfone | NaOD/ethanol-d | Chloromethyl carbon | ~60% |
| p-Nitrothis compound | Neutral ethanol-d/D₂O, reflux | Benzylic carbon | ~75% |
Data from a study on the chlorination of benzylic sulfides. cdnsciencepub.com
Desulfonylative Transformations via Molecular Catalysis
Recent advancements have established sulfones as versatile reagents in cross-coupling reactions, facilitated by molecular catalysis, including transition-metal catalysts, photocatalysts, and organocatalysts. acs.org These desulfonylative transformations involve the cleavage of the C-SO₂ bond, enabling the construction of diverse molecular architectures. researchgate.net
The design of the sulfonyl group itself is a critical factor in controlling the reactivity and enabling these transformations. acs.org For instance, introducing electron-withdrawing substituents on the sulfonyl group can enhance the reactivity of the sulfone, allowing for more challenging cross-coupling reactions. researchgate.net
A variety of catalytic systems have been developed for these desulfonylative reactions. researchgate.net For example, copper-catalyzed desulfonylative amination of benzhydryl sulfones has been reported to produce structurally diverse benzhydryl amines. nih.gov Mechanistic studies of this reaction suggest the formation of a copper-carbene intermediate generated from the sulfone substrate, representing a novel pathway for desulfonylative transformations. nih.gov Palladium catalysis has also been employed in the α-arylation and subsequent β-elimination of benzylic sulfones to synthesize 1,1-diarylethylenes. researchgate.net
The scope of these reactions is broad, tolerating a variety of functional groups and enabling the synthesis of complex molecules, including di-, tri-, and tetraarylmethanes from readily available sulfone substrates. researchgate.net
Strategic Applications of Benzyl Chloromethyl Sulfone in Complex Organic Synthesis
Utilization as a Building Block for Functionalized Molecular Scaffolds
The bifunctional nature of benzyl (B1604629) chloromethyl sulfone, possessing both electrophilic and nucleophilic potential upon deprotonation, makes it an invaluable C1 building block for the assembly of intricate molecular frameworks.
Benzyl chloromethyl sulfone is a key precursor for generating carbanions that readily participate in cyclization reactions. Upon treatment with a strong base, the carbanion of chloromethyl phenyl sulfone can act as a potent nucleophile. researchgate.net This reactivity is harnessed in the synthesis of various carbocyclic systems.
One of the most notable applications is in the synthesis of cyclopropanes. researchgate.net The reaction of the carbanion derived from a chloromethyl sulfone with Michael acceptors, such as α,β-unsaturated aldehydes, initiates a Michael Initiated Ring Closure (MIRC) cascade to furnish highly functionalized cyclopropanes. rsc.org This strategy allows for the construction of 1,2,3-trisubstituted cyclopropanes with significant stereocontrol. rsc.org For instance, the reaction between the carbanion of chloromethyl phenyl sulfone and various olefins can lead to the formation of the corresponding cyclopropane (B1198618) derivatives. researchgate.net
Beyond simple carbocycles, this reactivity extends to the formation of fused heterocyclic systems. The sulfone moiety is a crucial structural element in various biologically active molecules and serves as a preferred starting material for diversity-oriented synthesis. acs.org Intramolecular cyclization strategies involving sulfone-containing intermediates are employed to construct fused biaryl sulfones, such as dibenzothiophene-5,5-dioxides, through palladium-catalyzed intramolecular oxidative arylations. acs.org While direct examples using this compound as the starting material for complex fused systems are specific, its role as a precursor to β-ketosulfones is well-established. researchgate.net These β-ketosulfones are, in turn, used as starting materials for synthesizing fused heterocycles, including cyclopentene (B43876) and cyclohexanone (B45756) derivatives. researchgate.net For example, 3,4-bis(chloromethyl)furan (B8720498) and its thiophene (B33073) analogue react with rongalite, a source of the sulfoxylate (B1233899) dianion, to produce the corresponding fused sultine (cyclic sulfinate) structures. acs.org
Table 1: Synthesis of Cyclic Systems Using Sulfone-Based Reagents
| Starting Materials | Reagent/Catalyst | Product Type | Yield | Reference(s) |
| Olefins, Methylene (B1212753) Iodide | Zinc-Copper Couple | Cyclopropanes | 10-70% | researchgate.net |
| Benzyl Chloride Derivatives, Aldehydes/Ketones | Strong Base | Aryl Cyclopropanes | Good to High | researchgate.net |
| 5-(chloromethyl)-3-methyl-4-nitroisoxazole, α,β-unsaturated aldehydes | Chiral Amine Catalyst | Trisubstituted Cyclopropanes | Good to High | rsc.org |
| Biaryl Sulfones | Pd(OAc)₂, Ligand | Fused Biaryl Sulfones | Good to Excellent | acs.org |
| 3,4-bis(chloromethyl)furan | Rongalite, TBAB | Fused Sultine | 40% | acs.org |
One-carbon homologation, the extension of a carbon chain by a single carbon atom, is a fundamental transformation in organic synthesis. researchgate.net this compound and related α-chloro sulfones are effective reagents for this purpose, converting aldehydes and ketones into their one-carbon extended counterparts. The process often involves the initial formation of an α,β-epoxy sulfone (a Darzens-type reaction), which then undergoes rearrangement or further transformation. oup.com
A well-documented procedure involves reacting a ketone with the carbanion of chloromethyl phenyl sulfoxide (B87167) (a close relative of the sulfone) to form an α,β-epoxy sulfoxide. oup.com Subsequent treatment of this intermediate under thermal conditions, often with additives like lithium perchlorate, yields an α,β-unsaturated aldehyde, effectively achieving a one-carbon homologation of the initial ketone. oup.com This method provides a route to α,β-unsaturated carbonyl compounds by elongating the carbon chain from the carbonyl carbon itself, which is complementary to the classical aldol (B89426) reaction that extends the chain at the α-position. oup.com
Similarly, a two-step method for synthesizing α-thio aldehydes from aldehydes with one-carbon elongation utilizes chloromethyl phenyl sulfoxide as the homologating agent. researchgate.net Although these examples primarily feature the sulfoxide, the underlying principle of using a chloromethyl sulfur species for homologation is directly applicable to sulfones, which are often used in similar contexts due to the stability of the resulting intermediates. researchgate.netacs.org The conversion of aldehydes or ketones to α-hydroxy aldehydes can also be achieved through related homologation procedures. acs.org
Table 2: One-Carbon Homologation of Carbonyls
| Carbonyl Substrate | Homologating Agent | Key Intermediate | Final Product | Reference(s) |
| Ketones | Chloromethyl phenyl sulfoxide | α,β-Epoxy sulfoxide | α,β-Unsaturated aldehyde | oup.com |
| Aldehydes | Chloromethyl phenyl sulfoxide | α,β-Epoxy sulfoxide | α-Phenylsulfinylated ketone | oup.com |
| Aldehydes | Chloromethyl phenyl sulfoxide | Not specified | α-Thio aldehyde | researchgate.net |
| Alcohols/Aldehydes | (Trichloromethyl)carbinols | Not specified | Primary Alcohols (Net Homologation) | researchgate.net |
Synthesis of Fused Heterocycles and Carbocyclic Systems (e.g., Cyclopropanes, Cyclopentenes)
Participation in Stereoselective and Chemoselective Transformations
The reactivity of this compound can be precisely controlled to achieve high levels of stereoselectivity and chemoselectivity, making it a valuable tool in asymmetric synthesis.
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents in immiscible phases. This method has been successfully applied to the Darzens reaction involving chloromethyl phenyl sulfone and various aldehydes to achieve high enantioselectivity. researchgate.netscirp.org
In a typical setup, an aqueous solution of a base (like sodium hydroxide) and an organic phase containing the aldehyde, chloromethyl phenyl sulfone, and a chiral phase-transfer catalyst are mixed. The catalyst, usually a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid (e.g., quinine (B1679958) or quinidine), transports the hydroxide (B78521) ion into the organic phase to deprotonate the sulfone. researchgate.netscirp.org The resulting chiral ion pair then reacts with the aldehyde in an enantioselective manner to form an α,β-epoxysulfone. researchgate.net
Research has shown that using N-(2,3,4-trifluorobenzyl) quinidinium bromide as the catalyst for the reaction between aromatic aldehydes and chloromethyl phenyl sulfone can yield trans-(αR,βR)-epoxysulfones in good chemical yields (81-95%) and with high enantioselectivities (up to 97% ee). researchgate.net The structure of the chiral catalyst is crucial for achieving high levels of asymmetric induction. scirp.orgphasetransfer.com This asymmetric Darzens reaction provides a reliable route to chiral α,β-epoxysulfones, which are valuable synthetic intermediates. researchgate.net
Table 3: Enantioselective Darzens Reaction via Phase-Transfer Catalysis
| Aldehyde | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference(s) |
| Aromatic Aldehydes | N-(2,3,4-trifluorobenzyl) quinidinium bromide | trans-(αR,βR)-epoxysulfones | 81-95% | Up to 97% | researchgate.net |
| Various Aldehydes | Chiral Quaternary Ammonium Salts | α,β-Epoxysulfones | Good | Up to 83% | researchgate.net |
| Indanone Derivative (Methylation) | N-[p-(trifluoromethyl)benzyl] cinchoninium bromide | Methylated Indanone | 95% | 92% | phasetransfer.com |
The inherent reactivity of this compound allows for highly selective bond-forming reactions. The formation of carbon-carbon bonds is exemplified in the cyclopropanation and homologation reactions discussed previously. researchgate.netoup.com The choice of reaction conditions and substrates dictates the chemoselectivity of these transformations.
Selective carbon-heteroatom bond formation is also a key feature of this reagent's chemistry. The Darzens condensation to form epoxysulfones is a prime example of a selective carbon-oxygen bond formation. researchgate.netscirp.org Furthermore, the sulfone group itself can be introduced via reactions involving sulfonyl chlorides or sodium arenesulfinates, representing a C-S bond-forming reaction. researchgate.net An efficient protocol for synthesizing β-keto sulfones involves the reaction of secondary benzyl alcohols with N-bromosuccinimide (NBS) and sodium arenesulfinate. The reaction proceeds through oxidation of the alcohol, α-bromination of the resulting ketone, and finally, nucleophilic substitution by the sulfinate, forming a C-S bond. researchgate.net
Copper-catalyzed oxidative reactions have also been developed for carbon-heteroatom bond formation, including the oxosulfonation of olefins. researchgate.net Transition-metal-catalyzed cross-coupling reactions provide powerful and general methods for creating various carbon-carbon and carbon-heteroatom bonds with high precision under mild conditions. researchgate.net The sulfone moiety can act as a directing group in certain metal-catalyzed C-H activation reactions, further expanding the scope of selective bond formations. acs.org
Enantioselective Synthesis via Phase-Transfer Catalysis
Role in the Synthesis of Advanced Organic Materials Precursors
The synthetic versatility of this compound extends to the preparation of precursors for advanced organic materials. Benzyl chloride derivatives, in general, are used commercially in the manufacture of a wide range of products, including monomers and additives for polymers. phasetransfer.com
The sulfone group is a key functional group in many high-performance polymers and organic electronic materials due to its thermal stability and electron-withdrawing nature. Fused biaryl sulfones, which can be synthesized from precursors derived from sulfone chemistry, are of particular interest. acs.org For example, dibenzothiophene-5,5-dioxide and its derivatives are important building blocks for organic light-emitting diodes (OLEDs). These molecules can be incorporated into larger polycyclic aromatic systems, such as single fluorene-based organic emitters, to tune their electronic and photophysical properties. acs.org The synthesis of these fused systems often relies on palladium-catalyzed intramolecular C-H activation/arylation reactions of biaryl sulfone precursors. acs.org The ability to construct such complex, functional molecules highlights the role of fundamental building blocks like this compound in the development of materials for next-generation electronics and photonics.
Functionalization of Polymer Backbones (e.g., Polysulfones for Anion Exchange Membranes)
The modification of polymer backbones is crucial for creating advanced materials with tailored properties. A significant application is the functionalization of aromatic polysulfones to prepare anion exchange membranes (AEMs). AEMs are essential components in various electrochemical devices, including fuel cells and water treatment systems. The core strategy involves introducing cationic functional groups onto a stable polymer backbone, and this process often begins with chloromethylation.
Chloromethylation introduces reactive chloromethyl (–CH₂Cl) groups onto the aromatic rings of the polymer, such as poly(ether sulfone) (PES). mdpi.comdicp.ac.cn These groups serve as electrophilic sites for subsequent nucleophilic substitution reactions, most commonly quaternization with tertiary amines (a process known as the Menshutkin reaction). mdpi.commsrjournal.com This multi-step process transforms a neutral, hydrophobic polysulfone into a functional ionomer capable of conducting anions.
While various chloromethylating agents can be used, the underlying principle remains the same: activating the polymer backbone for the attachment of ionic groups. The degree of functionalization, or the number of chloromethyl groups introduced, is a critical parameter that directly influences the membrane's ion exchange capacity (IEC), which in turn affects its conductivity and water uptake. mdpi.comdicp.ac.cn Researchers aim to achieve a high IEC for good conductivity while avoiding excessive swelling, which can compromise the mechanical integrity of the membrane. mdpi.com
The properties of AEMs derived from functionalized polysulfones are extensively studied to optimize their performance. Key performance indicators include ion exchange capacity, hydroxide conductivity, water uptake, and swelling ratio. For instance, multiblock copolymers of poly(ether sulfone) have been functionalized to create AEMs with well-defined phase-separated morphologies, leading to enhanced ion conductivity. mdpi.com
Table 1: Performance Characteristics of Functionalized Polysulfone Anion Exchange Membranes
| Membrane Type | Ion Exchange Capacity (IECw) (mequiv./g) | Hydroxide Conductivity (σ(OH⁻)) (mS/cm at 20°C) | Water Uptake (%) | Swelling Ratio (%) |
|---|---|---|---|---|
| Quaternary Ammonium-PES mdpi.com | 1.3 - 1.5 | 30 - 38 | Low | Low |
| Imidazolium-PES mdpi.com | 1.3 - 1.5 | 30 - 38 | Low | Low |
| Crosslinked Quaternized PPESK (C-QAPPESK/OH) dicp.ac.cn | High (close to theoretical) | Greater than non-crosslinked | Controlled | Controlled |
This table presents representative data compiled from studies on anion exchange membranes prepared by the functionalization of polysulfone backbones. The data illustrates the relationship between the type of functionalization and the resulting membrane properties.
The stability of the polymer backbone and the attached cationic groups under the highly alkaline conditions of AEM operation is a major area of research. researchgate.net The ether linkages in some poly(arylene ether sulfone) backbones can be susceptible to cleavage in high pH environments. researchgate.net Therefore, the design of both the polymer and the functionalization strategy is critical for developing durable, high-performance AEMs.
Preparation of Conjugated Polyenes and Enediyne Systems
The unique reactivity of α-halo sulfones makes them valuable building blocks in the synthesis of complex unsaturated molecules like conjugated polyenes and enediynes. Enediynes are of particular interest due to their presence in a class of potent antitumor antibiotics. nih.gov The reactivity of the chloromethyl sulfone group is central to these synthetic strategies.
One of the key transformations involving sulfones is the Ramberg-Bäcklund reaction. This reaction converts an α-halo sulfone into an alkene upon treatment with a base, with the extrusion of sulfur dioxide. This method has been applied to the synthesis of various unsaturated systems. tandfonline.com The reaction of benzyl α-halomethyl sulfones can be used to generate styrenes and related structures, which are fundamental components of conjugated polyenes.
Furthermore, derivatives like allenyl chloromethyl sulfones have been described as "dienophile-diene synthons," highlighting their role in cycloaddition reactions to construct cyclic and polycyclic systems that can serve as precursors to polyenes. tandfonline.com The sulfone group acts as an effective activating group and a leaving group, facilitating the formation of new carbon-carbon double bonds.
The synthesis of enediynes, which contain a nine- or ten-membered ring with a Z-double bond connected to two triple bonds, often involves the strategic coupling of smaller fragments. nih.gov While direct use of this compound is not the primary route, the underlying chemistry of α-halo sulfones is relevant. For example, the construction of the enediyne core can be achieved through reactions that create the requisite unsaturation, and sulfone chemistry provides a powerful tool for stereoselectively forming double bonds. The Bergman cyclization of synthetic enediyne precursors is a key step that generates a highly reactive p-benzyne diradical, which is the species responsible for the DNA-damaging effects of enediyne antibiotics. researchgate.net The synthesis of these precursors often relies on modern cross-coupling reactions, but the principles of forming conjugated systems are shared with synthetic methods involving sulfones. researchgate.netacs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Poly(ether sulfone) (PES) |
| Poly(phthalazinon ether sulfone ketone) (PPESK) |
| Chloromethyl methyl ether (CMME) |
| 1,4-bis(chloromethoxy)butane (BCMB) |
Quantum Chemical Approaches to Molecular Structure and Reactivity
Quantum chemical methods are fundamental to modern chemistry, offering insights into the electronic structure that governs a molecule's behavior. mdpi.com
Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For this compound, DFT calculations can elucidate key electronic properties that dictate its reactivity.
DFT calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These calculations are crucial for understanding the molecule's stability and how it will interact with other chemical species. For instance, the energies of the HOMO and LUMO are critical in predicting the molecule's behavior in chemical reactions; the HOMO energy is related to its ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
Theoretical studies on related sulfur-based compounds have utilized DFT to understand their electronic properties and reactivity. koreascience.kr Similar calculations on this compound would provide valuable data on its electronic characteristics.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value (Arbitrary Units) | Description |
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, related to nucleophilicity. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electrophilicity. |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.
To predict the specific sites within this compound that are most susceptible to electrophilic or nucleophilic attack, computational chemists employ reactivity descriptors derived from DFT. wikipedia.org One of the most powerful of these is the Fukui function. wikipedia.orgscm.com
The Fukui function, ƒ(r), indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. wikipedia.org There are two main types of Fukui functions relevant to predicting reaction sites:
ƒ+(r): This function corresponds to the addition of an electron and identifies the most likely sites for nucleophilic attack (electrophilic sites). schrodinger.com
ƒ-(r): This function corresponds to the removal of an electron and identifies the most likely sites for electrophilic attack (nucleophilic sites). schrodinger.com
By calculating these functions for this compound, one can generate a map of its chemical reactivity. For example, a large value of ƒ+(r) on a particular atom would suggest it is a strong electrophilic center. The analysis of Fukui functions can provide detailed insights into the regioselectivity of reactions involving this compound. numberanalytics.com The dual descriptor, which is the difference between the Fukui plus and Fukui minus functions, can also be used to simultaneously identify electrophilic and nucleophilic regions. scm.com
Density Functional Theory (DFT) Calculations for Electronic Properties
Computational Modeling of Reaction Mechanisms
Computational chemistry is also instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying transition states and mapping out the energy landscape of a reaction.
This compound is a substrate for nucleophilic substitution reactions. kuleuven.beacs.org Computational modeling can be used to characterize the transition states of these reactions, providing crucial information about the reaction mechanism (e.g., S\N1 versus S\N2) and the factors that influence the reaction rate. spcmc.ac.in
For an S\N2 reaction, for example, a computational study would involve locating the single transition state structure where the nucleophile is forming a bond to the carbon atom and the leaving group is simultaneously breaking its bond. The energy of this transition state relative to the reactants determines the activation energy and thus the rate of the reaction. The benzyl group can stabilize the transition state through conjugation. spcmc.ac.in The vicarious nucleophilic substitution (VNS) is a notable reaction for related compounds, where the mechanism involves the addition of a carbanion followed by elimination. acs.orgacs.org Computational studies have been used to investigate the transition states in VNS reactions. researchgate.net
Table 2: Illustrative Calculated Activation Energies for Nucleophilic Substitution on this compound
| Nucleophile | Reaction Type | Calculated Activation Energy (kcal/mol) |
| Hydroxide Ion | S\N2 | 18.5 |
| Ammonia | S\N2 | 22.1 |
| Cyanide Ion | S\N2 | 15.3 |
Note: These are hypothetical values for illustrative purposes.
In addition to substitution reactions, sulfones can sometimes undergo rearrangement reactions. Computational methods can be employed to explore the potential energy surface for such rearrangements, identifying intermediates and transition states. This analysis helps to determine the feasibility of a proposed rearrangement pathway and the likely products. For example, the Ramberg–Bäcklund reaction is a well-known rearrangement of α-halo sulfones, and computational studies have been used to elucidate its mechanism. researchgate.net An energetic landscape analysis would map out the relative energies of all stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate.
Transition State Characterization for Nucleophilic Substitution
In Silico Design and Screening of Novel Sulfone-Based Architectures
Computational chemistry is not only used to study existing molecules but also to design new ones with desired properties. In silico methods allow for the rapid screening of large virtual libraries of compounds, saving significant time and resources compared to traditional experimental approaches. researchgate.netacs.org
The structural and electronic information obtained from computational studies of this compound can serve as a starting point for the design of novel sulfone-based compounds. For example, by modifying the substituents on the benzyl ring or the nature of the leaving group, it is possible to tune the reactivity and other properties of the molecule. Virtual screening techniques, often employing molecular docking and quantitative structure-activity relationship (QSAR) models, can then be used to identify promising candidates for synthesis and experimental testing. mdpi.comtandfonline.com This approach has been successfully used in the design of new sulfone derivatives with potential applications in materials science and medicinal chemistry. researchgate.netresearchgate.net
Emerging Research Directions and Future Outlook for Benzyl Chloromethyl Sulfone
Development of Sustainable and Green Synthetic Methodologies
In line with the growing emphasis on environmentally responsible chemical practices, a key area of research is the development of sustainable and "green" methods for synthesizing benzyl (B1604629) chloromethyl sulfone and related sulfones. Traditional methods often rely on harsh reagents and produce substantial waste. Modern approaches aim to mitigate these issues by focusing on atom economy, reduced energy consumption, and the use of less hazardous materials.
A notable advancement in green chemistry is the use of visible light-driven photocatalysis, which allows reactions to proceed at room temperature, thus minimizing energy usage and preventing the degradation of sensitive chemicals. mdpi.com The use of water as a solvent is another significant green approach, as demonstrated in the synthesis of various organic compounds, including sulfones. sioc-journal.cn For instance, an efficient method for producing sulfones from thioethers has been developed using water as the oxygen source. sioc-journal.cn Additionally, catalyst-free and additive-free reactions are gaining traction as they simplify processes and reduce waste, offering a sustainable and cost-effective route to sulfone synthesis. nih.gov
Microwave-assisted synthesis in water presents another eco-friendly alternative, leading to good yields of sulfone derivatives. researchgate.net Researchers are also exploring the use of reagents like Rongalite, which provides a straightforward path for preparing sulfones from compounds such as benzyl chloride. acs.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, further enhances efficiency and reduces the environmental footprint of chemical production. rsc.org
Table 1: Green Synthetic Approaches for Sulfones
| Green Chemistry Approach | Description | Potential Benefits |
| Photocatalysis | Utilizes visible light to drive chemical reactions, often at room temperature. mdpi.com | Reduced energy consumption, milder reaction conditions, and suitability for sensitive substrates. mdpi.com |
| Aqueous Synthesis | Employs water as a solvent, replacing hazardous organic solvents. sioc-journal.cnresearchgate.net | Environmentally benign, cost-effective, and often simplifies purification. sioc-journal.cn |
| Catalyst-Free Reactions | Reactions proceed without the need for catalysts or additives. nih.gov | Streamlined processes, reduced waste, and lower costs. nih.gov |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. researchgate.net | Faster reaction times and often improved yields. researchgate.net |
| One-Pot Procedures | Multiple reaction steps are performed sequentially in a single reactor. rsc.org | Increased efficiency, reduced waste, and lower operational costs. rsc.org |
Exploration of Unprecedented Reactivity Modes and Transformative Reactions
Benzyl chloromethyl sulfone's unique structure, featuring both an electrophilic chloromethyl group and an acidic proton, allows for a wide range of chemical transformations. While its role in traditional nucleophilic substitution is well-documented, current research is focused on uncovering new modes of reactivity.
One area of intense investigation is the use of this compound in radical-based reactions. These reactions, often initiated by light or a radical initiator, can lead to the formation of novel carbon-carbon and carbon-heteroatom bonds. The development of modular radical cross-coupling with sulfones, for example, has enabled access to complex, sp³-rich molecules that are valuable in medicinal chemistry. grafiati.com
Furthermore, the sulfonyl group can act as a "traceless" activating group, meaning it can be used to facilitate a particular chemical transformation and then be removed from the final product. This strategy is particularly useful in the synthesis of complex natural products and pharmaceuticals. The versatility of sulfones is also evident in their use as substrates in alkylation reactions, which are fundamental processes in organic synthesis. grafiati.com
Advanced Hybrid Computational-Experimental Approaches for Mechanistic Discovery
A deeper understanding of the reaction mechanisms involving this compound is essential for developing new and more efficient synthetic methods. The integration of computational modeling with experimental studies provides a powerful tool for elucidating these mechanisms.
Computational techniques, such as density functional theory (DFT), allow researchers to model reaction pathways, predict transition states, and calculate reaction energies. This theoretical insight can guide the design of experiments and help interpret experimental results. For example, computational studies can help to explain the selectivity observed in reactions and predict the most likely products.
Experimental methods, including kinetic studies, isotopic labeling, and the spectroscopic analysis of intermediates, provide the empirical data needed to validate computational models. The synergy between these approaches allows for a comprehensive understanding of the factors that control the reactivity of this compound.
Synergistic Applications in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step. This compound is an ideal candidate for these reactions due to its dual reactivity.
In MCRs, this compound can react with multiple other components in a sequential manner to rapidly build molecular complexity. For instance, a base can be used to generate a sulfonyl-stabilized carbanion from this compound, which can then participate in a variety of bond-forming reactions. A tunable, metal-free protocol has been developed for the selective preparation of different types of vinyl sulfones by carefully controlling the base used. grafiati.com
In cascade reactions, an initial reaction involving this compound triggers a series of subsequent transformations, leading to the formation of intricate molecular architectures. The sulfonyl group plays a crucial role in these cascades, both by activating the molecule for the initial reaction and by influencing the outcome of the subsequent steps. These advanced synthetic methods are being explored for the efficient synthesis of a wide range of organic compounds, including those with potential applications in materials science and pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling benzyl chloromethyl sulfone in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), protective goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of vapors. Monitor air quality using gas detectors for chlorinated compounds .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can this compound be synthesized, and what are common intermediates?
- Methodological Answer :
- Sulfonation Route : React benzyl mercaptan with chlorine in the presence of a sulfonating agent (e.g., SO₃) to form the sulfone backbone, followed by chlorination at the methyl group .
- Byproduct Mitigation : Use catalysts like ZnCl₂ to enhance selectivity, reducing unwanted side products (e.g., benzyl phenyl sulfide) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Confirm purity via NMR and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., sulfone group at δ ~3.5 ppm for CH₂Cl) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) detects molecular ion peaks (m/z ~172 for C₇H₇ClO₂S) and fragmentation patterns .
- Thermochemical Analysis : Gas-phase studies measure enthalpy changes (ΔrH° = 216 kJ/mol for clustering reactions with Li⁺) .
Advanced Research Questions
Q. How do reaction conditions influence the stability of this compound during synthetic applications?
- Methodological Answer :
- Temperature Control : Avoid reflux above 80°C to prevent decomposition; lower temperatures favor retention of the chloromethyl group .
- Catalyst Screening : Lewis acids (e.g., AlCl₃) stabilize intermediates but may promote hydrolysis. Optimize molar ratios via kinetic studies .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may react with sulfone groups. Conduct stability assays using HPLC .
Q. What computational approaches are used to model the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Simulate transition states to predict regioselectivity in SN₂ reactions. Basis sets (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the sulfone group .
- Thermochemical Data Integration : Use experimentally derived ΔrH° values (e.g., 216 kJ/mol for Li⁺ clustering) to validate computational models .
- Reactivity Maps : Generate electrostatic potential surfaces to identify electrophilic centers (e.g., chloromethyl carbon) .
Q. How can contradictory data on sulfone reactivity be resolved in mechanistic studies?
- Methodological Answer :
- Controlled Replication : Repeat experiments under inert atmospheres (argon) to rule out oxidation artifacts .
- Isotopic Labeling : Use ³⁶Cl-labeled compounds to trace chlorine displacement pathways in substitution reactions .
- Cross-Validation : Compare results across techniques (e.g., GC-MS for reaction progress, IR for functional group tracking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
